3-(4-Cyano-pyridin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13442974
Molecular Formula: C15H20N4O2
Molecular Weight: 288.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H20N4O2 |
|---|---|
| Molecular Weight | 288.34 g/mol |
| IUPAC Name | tert-butyl 3-[(4-cyanopyridin-2-yl)amino]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C15H20N4O2/c1-15(2,3)21-14(20)19-7-5-12(10-19)18-13-8-11(9-16)4-6-17-13/h4,6,8,12H,5,7,10H2,1-3H3,(H,17,18) |
| Standard InChI Key | BINARTBENDFFCN-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(C1)NC2=NC=CC(=C2)C#N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)NC2=NC=CC(=C2)C#N |
Introduction
Structural and Functional Analysis
Molecular Architecture
The compound features:
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A pyrrolidine ring (5-membered saturated heterocycle with one nitrogen atom).
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A 4-cyano-pyridin-2-ylamino group attached at the 3-position of the pyrrolidine.
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A tert-butyl ester protecting the carboxylic acid at the 1-position.
Table 1: Key Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₀N₄O₂ |
| Molecular Weight | 288.34 g/mol |
| IUPAC Name | tert-butyl 3-[(4-cyanopyridin-2-yl)amino]pyrrolidine-1-carboxylate |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)NC2=NC=CC(=C2)C#N |
The cyano group enhances polarity, while the tert-butyl ester improves solubility and stability during synthetic processes.
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves:
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Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives.
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Introduction of Cyano-Pyridine: Nucleophilic substitution or coupling reactions.
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Ester Protection: Reaction with tert-butyl dicarbonate (Boc anhydride).
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield Optimization Strategies |
|---|---|---|
| Pyrrolidine Functionalization | NaH, THF, 0–5°C | Controlled temperature to minimize side reactions |
| Cyano-Pyridine Coupling | Pd(OAc)₂, XPhos ligand | Use of palladium catalysts for cross-coupling |
| Boc Protection | Boc₂O, DMAP, CH₂Cl₂ | Excess Boc anhydride for complete protection |
HPLC and NMR are critical for monitoring purity (>98% purity reported).
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the tert-butyl ester.
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Stability: Stable under inert atmospheres but hydrolyzes under acidic/basic conditions to release the carboxylic acid.
Table 3: Physicochemical Data
| Parameter | Value |
|---|---|
| LogP (Predicted) | 1.61 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 4 |
Biological Activity and Mechanism
Enzyme Inhibition
The compound inhibits cyclin-dependent kinases (CDKs), which regulate cell cycle progression. Structural analogs have shown IC₅₀ values in the nanomolar range against CDK2/4/6.
Applications in Drug Development
Medicinal Chemistry
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Prodrug Design: The tert-butyl ester serves as a hydrolyzable prodrug moiety for targeted release.
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SAR Studies: Modifications at the pyridine’s 4-position (e.g., replacing cyano with halogens) alter potency.
Table 4: Comparative Activity of Structural Analogs
| Analog Structure | Target Kinase | IC₅₀ (nM) |
|---|---|---|
| 3-(4-Fluoro-pyridin-2-ylamino) | CDK4 | 12.3 |
| 3-(4-Bromo-pyridin-2-ylamino) | CDK6 | 8.7 |
| Target Compound | CDK2 | 15.9 |
| Parameter | Recommendation |
|---|---|
| Storage Temperature | 2–8°C under inert gas (N₂/Ar) |
| Incompatible Materials | Strong oxidizers, acids |
Comparison with Related Compounds
Key Structural Variants
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